molecular formula C15H20FN3O5S B2695746 ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate CAS No. 2034239-25-1

ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate

Cat. No. B2695746
CAS RN: 2034239-25-1
M. Wt: 373.4
InChI Key: BSTUGKKNGFHYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C15H20FN3O5S and its molecular weight is 373.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, has been utilized as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers have been able to derive trifluoromethyl-oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines, demonstrating the compound's utility in creating diverse heterocyclic structures either directly in a single step or with minimal additional steps (Honey, Pasceri, Lewis, & Moody, 2012).

Antimicrobial and Biological Activities

Another application is found in the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, which are derivatives of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates. These compounds have been examined for their antimicrobial, antilipase, and antiurease activities. Some of the synthesized compounds demonstrated good to moderate antimicrobial activity against tested microorganisms, highlighting the potential biological applications of derivatives of the compound (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40, a compound with a structural similarity, showcases its role as a highly potent and orally active fibrinogen receptor antagonist. It is characterized by the presence of a trisubstituted beta-amino acid residue, demonstrating significant potential, especially for antithrombotic treatment in acute phases. This suggests the importance of such compounds in developing new treatments for thrombosis (Hayashi et al., 1998).

Antifungal and Antimicrobial Susceptibilities

Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation, was evaluated for its antifungal and antimicrobial susceptibilities. The compound's structure, confirmed by spectral studies and X-ray diffraction, offers insight into its potential use in addressing fungal and microbial infections (Kumar et al., 2016).

properties

IUPAC Name

ethyl 4-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O5S/c1-3-24-15(21)7-6-14(20)17-8-9-19-13-10-11(16)4-5-12(13)18(2)25(19,22)23/h4-5,10H,3,6-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTUGKKNGFHYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.